molecular formula C17H18O B1360519 4'-Methyl-3-(4-methylphenyl)propiophenone CAS No. 20615-46-7

4'-Methyl-3-(4-methylphenyl)propiophenone

Cat. No.: B1360519
CAS No.: 20615-46-7
M. Wt: 238.32 g/mol
InChI Key: OSYISYRTPBXJFH-UHFFFAOYSA-N
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Description

4'-Methyl-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a propanone backbone with two methyl groups: one at the 4'-position of the benzoyl ring and another at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.31 g/mol. This compound belongs to the aryl ketone family, which is widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of dual methyl substituents may enhance its lipophilicity and influence its biological activity compared to simpler analogs .

Properties

IUPAC Name

1,3-bis(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYISYRTPBXJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644109
Record name 1,3-Bis(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20615-46-7
Record name 1,3-Bis(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methyl-3-(4-methylphenyl)propiophenone can be synthesized through various methods. One common approach involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method utilizes Friedel-Crafts acylation, where propiophenone is acylated with methyl chloride or methyl bromide using a Lewis acid catalyst .

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(4-methylphenyl)propiophenone involves its reactive ketone group, which participates in various chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and receptors involved in oxidation and reduction processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the molecular features and physicochemical properties of 4'-Methyl-3-(4-methylphenyl)propiophenone with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP (Predicted) Key Features
This compound C₁₇H₁₆O 236.31 4'-CH₃, 3-(4-CH₃C₆H₄) ~3.8 Dual methyl groups enhance steric hindrance and lipophilicity.
4'-Methylpropiophenone C₁₀H₁₂O 148.20 4'-CH₃ 2.5 Simpler structure; lower molecular weight improves solubility .
4'-Bromo-3-(4-methylphenyl)propiophenone C₁₆H₁₅BrO 303.20 4'-Br, 3-(4-CH₃C₆H₄) ~4.2 Bromine increases molecular weight and electronegativity .
4'-Methoxypropiophenone C₁₀H₁₂O₂ 164.20 4'-OCH₃ 1.9 Methoxy group reduces lipophilicity but enhances hydrogen bonding .
Propiophenone C₉H₁₀O 134.18 None 2.1 Baseline compound; used in oxidation and enzymatic studies .

Key Observations :

  • The dual methyl groups in the target compound increase its logP compared to monomethyl or methoxy derivatives, suggesting higher membrane permeability but lower aqueous solubility.
  • Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and altered electronic profiles, which may influence reactivity and toxicity .
Phytotoxicity (Allelochemical Effects)

Studies on structurally related acetophenones and propiophenones reveal substituent-dependent phytotoxicity:

  • Propiophenone: Inhibits Lactuca sativa germination by >80% at 1 mM via radical growth suppression .
  • 4'-Methylacetophenone: Shows lower phytotoxicity than propiophenone but stimulates germination at 0.1 mM, indicating hormesis .
  • 2',4'-Dimethylacetophenone: Exhibits stronger inhibition of hypocotyl growth than propiophenone, highlighting the importance of substituent position .

For propiophenone derivatives, the dual methyl groups in this compound may amplify phytotoxic effects by enhancing interaction with plant enzyme active sites, similar to observations for 2',4'-dimethylacetophenone .

Enzymatic Reactivity
  • Propiophenone derivatives are substrates for Baeyer-Villiger monooxygenases (BVMOs), which oxidize ketones to esters. For example, propiophenone is converted to phenyl propanoate with 95% efficiency by ssnBVMO .
  • The methyl substituents in the target compound may sterically hinder enzyme binding, reducing catalytic turnover compared to simpler analogs.

Biological Activity

4'-Methyl-3-(4-methylphenyl)propiophenone, a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other aromatic ketones and has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C16H18O
  • Molecular Weight : 238.31 g/mol
  • Structure : The compound features a propiophenone backbone with methyl substitutions on both the phenyl and para positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various ketone derivatives found that this compound effectively inhibited the growth of several pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines.

Cell LineIC50 (µM)
MDA-MB-23115
U-8710

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various ketones, including this compound. The results showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant strains.
  • Investigation into Anticancer Mechanisms :
    Another study focused on the anticancer mechanisms of this compound through flow cytometry and Western blot analysis. The findings indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells, supporting its role as an apoptosis inducer.

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